Fecnt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

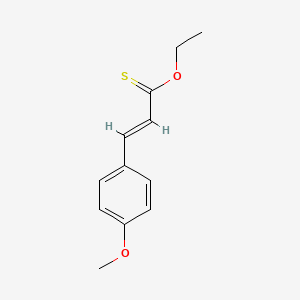

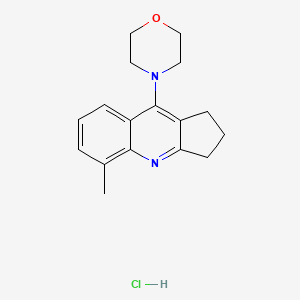

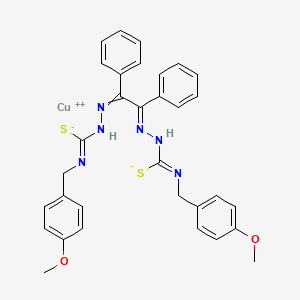

2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]-fluoroethyl)nortropane, commonly known as FECNT, is a fluorine-18 labeled tropane derivative. It is primarily used as a positron emission tomography (PET) imaging agent for the dopamine transporter (DAT). The compound has shown significant potential in the diagnosis and monitoring of neurological disorders such as Parkinson’s disease due to its high affinity and specificity for DAT .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of FECNT involves a one-step radiolabeling reaction. The process typically uses a TRACERlab FX N module, which allows for a fully automated synthesis . The reaction involves the fluoroethylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [18F]fluoroethylsulfonate. The decay-corrected radiochemical yield is approximately 25 ± 5%, and the total synthesis time is around 50-55 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the automated synthesis approach using TRACERlab FX N module suggests that scalable production is feasible. The use of automated modules ensures consistency, efficiency, and safety in the production process .

Analyse Chemischer Reaktionen

Types of Reactions: FECNT primarily undergoes radiolabeling reactions. The compound is synthesized through a nucleophilic substitution reaction where the fluoroethyl group is introduced .

Common Reagents and Conditions: The key reagents used in the synthesis of this compound include 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane and [18F]fluoroethylsulfonate. The reaction is typically carried out in a TRACERlab FX N module under controlled conditions to ensure high radiochemical yield and purity .

Major Products Formed: The primary product of the synthesis is this compound itself, which is used as a PET imaging agent. The reaction conditions are optimized to minimize the formation of by-products and ensure the high purity of this compound .

Wissenschaftliche Forschungsanwendungen

FECNT has several scientific research applications, particularly in the field of neuroimaging. It is used as a PET imaging agent to study the dopamine transporter (DAT) in the brain. This makes it valuable in the diagnosis and monitoring of neurological disorders such as Parkinson’s disease . Additionally, this compound has been used in preclinical studies to investigate the distribution and binding properties of DAT in animal models .

Wirkmechanismus

FECNT exerts its effects by binding to the dopamine transporter (DAT) in the brain. The compound’s high affinity for DAT allows it to be used as a radioligand in PET imaging studies. When administered, this compound selectively localizes to DAT-rich regions in the brain, allowing for the visualization and quantification of DAT distribution . This mechanism is particularly useful in studying the pathophysiology of neurological disorders such as Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

FECNT is often compared with other DAT ligands such as β-CIT, CFT, PE2I, FP-CIT, and IPT. Among these, this compound is noted for its higher resolution and sensitivity in PET imaging . Unlike some other DAT ligands, this compound has a longer half-life, making it more suitable for extended imaging sessions . The deuterated analog of this compound, [18F]this compound-d4, has shown better in vivo stability and reduced formation of radioactive metabolites, further enhancing its utility as a PET imaging agent .

List of Similar Compounds:- β-CIT

- CFT

- PE2I

- FP-CIT

- IPT

This compound’s unique properties, such as its high affinity for DAT and its suitability for PET imaging, make it a valuable tool in neuroimaging and the study of neurological disorders .

Eigenschaften

CAS-Nummer |

281667-94-5 |

|---|---|

Molekularformel |

C17H21ClFNO2 |

Molekulargewicht |

325.8 g/mol |

IUPAC-Name |

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |

InChI-Schlüssel |

YYXOKPOCUHEGJE-JJXSEGSLSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl |

Kanonische SMILES |

COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.